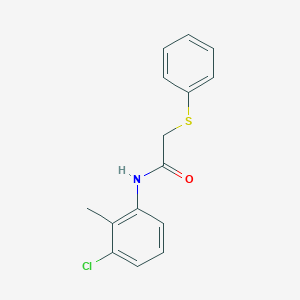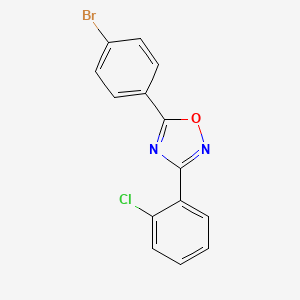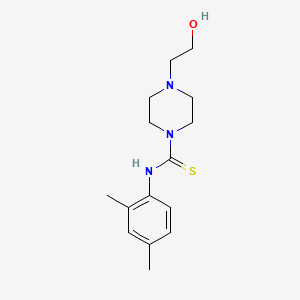
N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide, also known as CTAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioamide derivative that has shown promise as a potent inhibitor of certain enzymes and as a potential therapeutic agent for various diseases. In
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide has been studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory. N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide has also been studied for its potential use as a therapeutic agent for diseases such as Alzheimer's, Parkinson's, and epilepsy.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide involves its binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. It has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise control over the levels of acetylcholine in the brain, which can be useful in studying the effects of cholinergic neurotransmission on cognitive function. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide. One area of interest is its potential use as a therapeutic agent for diseases such as Alzheimer's, Parkinson's, and epilepsy. Further studies are needed to determine its efficacy and safety for use in humans. Another area of interest is its potential use in the development of new drugs that target acetylcholinesterase. N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide may serve as a useful starting point for the development of more potent and selective inhibitors of this enzyme. Finally, further studies are needed to determine the full range of biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide, which may lead to new insights into its potential therapeutic applications.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with phenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide in its pure form.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-13(16)8-5-9-14(11)17-15(18)10-19-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWKMLGGIGYPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)



![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)



![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)

![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)